molecular formula C12H13NO5 B13027046 (S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylicacid

(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylicacid

Cat. No.: B13027046
M. Wt: 251.23 g/mol
InChI Key: VJXGRDRAOJIYHI-JTQLQIEISA-N
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Description

(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid is a chiral oxazolidine derivative. Compounds of this type are often used in organic synthesis as intermediates or protecting groups due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid typically involves the reaction of an amino acid derivative with a benzyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazolidinones

    Reduction: Formation of amino alcohols

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amino alcohols.

Scientific Research Applications

(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis

    Biology: Studied for its potential as a biochemical probe

    Medicine: Investigated for its role in drug development

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid
  • (S)-3-((Methoxy)carbonyl)oxazolidine-2-carboxylic acid
  • (S)-3-((Benzyloxy)carbonyl)thiazolidine-2-carboxylic acid

Uniqueness

(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl group. This makes it particularly useful in asymmetric synthesis and as a protecting group in organic chemistry.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

(2S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-2-carboxylic acid

InChI

InChI=1S/C12H13NO5/c14-11(15)10-13(6-7-17-10)12(16)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1

InChI Key

VJXGRDRAOJIYHI-JTQLQIEISA-N

Isomeric SMILES

C1CO[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1COC(N1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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